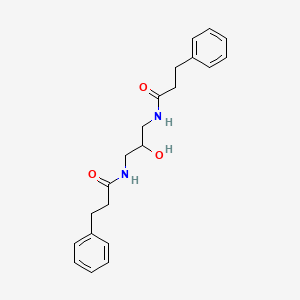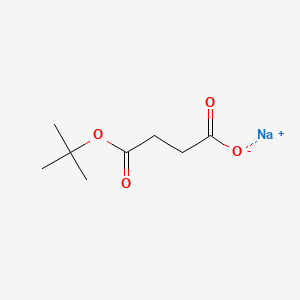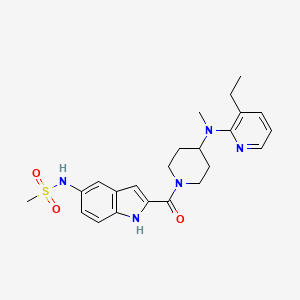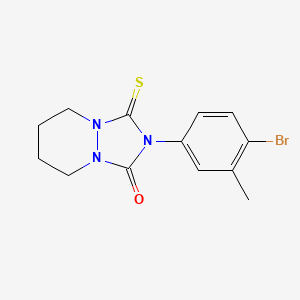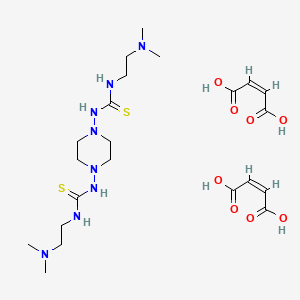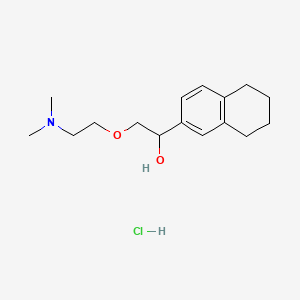
2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a naphthalene ring system and a dimethylaminoethoxy group. The hydrochloride form of this compound is often used to enhance its solubility and stability in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride typically involves multiple steps. One common synthetic route starts with the reduction of a naphthalene derivative to form the tetrahydronaphthalene core. This is followed by the introduction of the methanol group and the dimethylaminoethoxy side chain through a series of substitution and addition reactions. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These can include the use of continuous flow reactors for the reduction and substitution steps, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The naphthalene ring can be further reduced to form more saturated derivatives.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield naphthaldehyde or naphthoic acid, while reduction of the naphthalene ring can produce decahydronaphthalene derivatives.
Scientific Research Applications
2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of cell signaling and receptor binding due to its structural similarity to certain neurotransmitters.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethoxy group can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of receptors in the central nervous system. This interaction can influence various signaling pathways, leading to changes in cellular function and behavior.
Comparison with Similar Compounds
Similar Compounds
Rosifoliol: Another naphthalenemethanol derivative with similar structural features.
α-Methyl-2-naphthalenemethanol: A compound with a similar naphthalene core but different substituents.
Uniqueness
2-Naphthalenemethanol, 5,6,7,8-tetrahydro-alpha-((2-(dimethylamino)ethoxy)methyl-, hydrochloride is unique due to the presence of the dimethylaminoethoxy group, which imparts specific chemical and biological properties. This makes it particularly useful in applications requiring interaction with neurotransmitter receptors and other biological targets.
Properties
CAS No. |
132007-76-2 |
|---|---|
Molecular Formula |
C16H26ClNO2 |
Molecular Weight |
299.83 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)9-10-19-12-16(18)15-8-7-13-5-3-4-6-14(13)11-15;/h7-8,11,16,18H,3-6,9-10,12H2,1-2H3;1H |
InChI Key |
PNVSUVOKEGSQMN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(C1=CC2=C(CCCC2)C=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


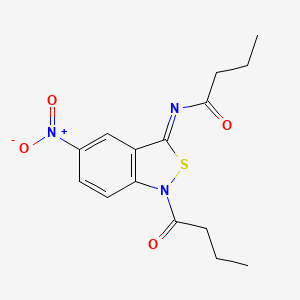
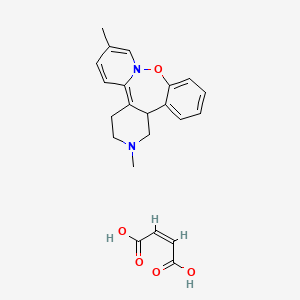
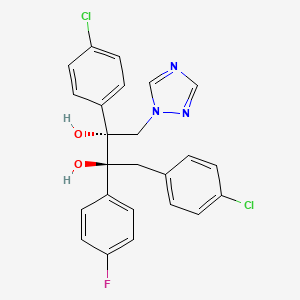
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)


![tris[2,6-di(nonyl)phenyl] phosphite](/img/structure/B12694140.png)
